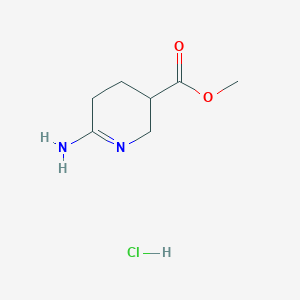
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide, also known as ATMTMA, is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
- Chloroacetamide herbicides like acetochlor and metolachlor, which are structurally related to the compound , have been studied for their metabolism in human and rat liver microsomes. This research helps in understanding the metabolic pathways and potential toxicological impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Antimicrobial Evaluation
- Compounds structurally similar to "2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide" have been synthesized and evaluated for their antimicrobial properties. This illustrates the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Novel Synthesis and Antitumor Evaluation
- Research into the antitumor properties of related heterocyclic compounds derived from similar acetamides suggests potential applications in cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).
Optoelectronic Properties of Thiazole-Based Polythiophenes
- Studies on the optoelectronic properties of thiazole-based polythiophenes, which are chemically akin to the compound , indicate potential applications in electronic and optical devices (Camurlu & Guven, 2015).
Synthesis and Biological Evaluation of Anticancer Agents
- Research on the synthesis of thiazole derivatives and their evaluation as anticancer agents highlights the potential of similar compounds in the development of new cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Different Spatial Orientations of Amide Derivatives
- The study of different spatial orientations of amide derivatives, including those similar to "2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide," can contribute to a better understanding of molecular interactions and structure-activity relationships (Kalita & Baruah, 2010).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-prop-2-enyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-8-18-13(15-16-17-18)21-9-12(19)14-10-6-4-5-7-11(10)20-2/h3-7H,1,8-9H2,2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOZUXUARXUAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=NN2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)


![8-((3,4-Dimethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2892933.png)






